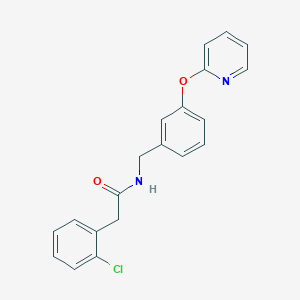
2-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide is a useful research compound. Its molecular formula is C20H17ClN2O2 and its molecular weight is 352.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Spectroscopic and Quantum Mechanical Studies
A study investigated molecules similar to 2-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide, focusing on their spectroscopic and quantum mechanical properties. These compounds were explored for their potential as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications. The non-linear optical (NLO) activity of these compounds was also studied, revealing significant second-order hyperpolarizability values. Molecular docking studies indicated potential binding interactions with biological targets like Cyclooxygenase 1 (COX1), suggesting possible biomedical applications (Mary et al., 2020).
Corrosion Inhibition
Another research focused on the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their evaluation as corrosion inhibitors. These compounds were tested on steel coupons in acidic and mineral oil mediums, demonstrating promising inhibition efficiencies. This study indicates the potential use of similar acetamide derivatives in protecting metals from corrosion, which has significant implications for industrial applications (Yıldırım & Cetin, 2008).
Supramolecular Assembly
Research on compounds like N-(2-chlorophenyl) acetamide revealed their role in forming three-dimensional architectures through weak intermolecular interactions, such as hydrogen bonds and C–H···Cl/Br contacts. This study highlights the importance of these compounds in supramolecular chemistry, where they can contribute to the design and synthesis of new materials with specific structural and functional properties (Hazra et al., 2014).
Antimicrobial and Antifungal Activities
A study synthesized new pyridine derivatives incorporating this compound-like structures and assessed their antimicrobial and antifungal activities. These compounds showed significant bioactivity, suggesting their potential in developing new antimicrobial agents for medical and agricultural purposes (Patel & Agravat, 2007).
Antioxidant and Antitumor Activities
Another study evaluated the antioxidant and antitumor activities of compounds structurally related to this compound. These compounds demonstrated promising results in both antioxidant and antitumor assays, indicating their potential therapeutic applications in treating diseases associated with oxidative stress and cancer (El-Moneim et al., 2011).
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c21-18-9-2-1-7-16(18)13-19(24)23-14-15-6-5-8-17(12-15)25-20-10-3-4-11-22-20/h1-12H,13-14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEOEALMDUTQLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(N-ethylanilino)propyl]prop-2-enamide](/img/structure/B2840416.png)

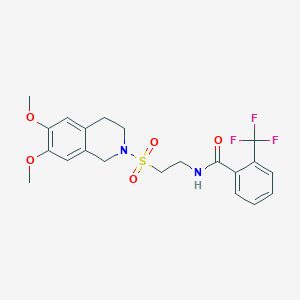
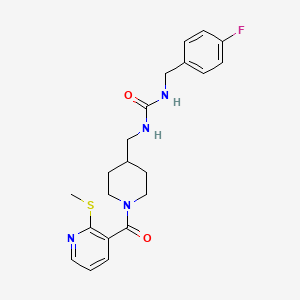
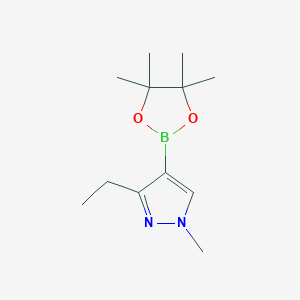

![N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2840423.png)
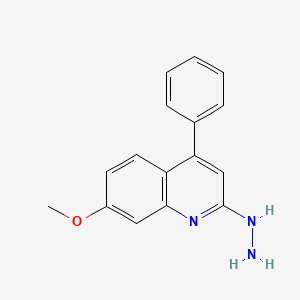
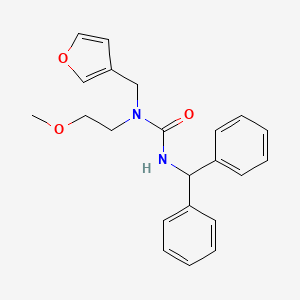
![2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2840427.png)
![Ethyl 5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2840431.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2840434.png)
![2-{[6-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B2840435.png)
![3-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B2840437.png)
